4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
4-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a tetrahydroquinoline moiety with a cyclopentapyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction is often carried out under solvent-free conditions using eco-friendly catalysts such as lactic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and bio-based catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound shares the tetrahydroquinoline moiety and is used in similar research applications.
4-Hydroxy-2-quinolones: These compounds have a similar quinoline structure and are known for their pharmaceutical and biological activities.
Uniqueness
4-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of a tetrahydroquinoline moiety with a cyclopentapyrimidinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H19N3O2S/c22-16(21-10-4-6-12-5-1-2-9-15(12)21)11-24-17-13-7-3-8-14(13)19-18(23)20-17/h1-2,5,9H,3-4,6-8,10-11H2,(H,19,20,23) |
InChI Key |
WZPGVGFISFZINS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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